2-cyano-3-(4-ethoxyphenyl)prop-2-enoic Acid
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Overview
Description
2-cyano-3-(4-ethoxyphenyl)prop-2-enoic Acid is an organic compound with the molecular formula C12H11NO3 It is a derivative of acrylic acid and is characterized by the presence of a cyano group and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(4-ethoxyphenyl)prop-2-enoic Acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 4-ethoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction mixture is then heated under reflux conditions to yield the desired product .
Industrial Production Methods
The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(4-ethoxyphenyl)prop-2-enoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: 4-ethoxybenzoic acid.
Reduction: 2-amino-3-(4-ethoxyphenyl)prop-2-enoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-3-(4-ethoxyphenyl)prop-2-enoic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its conjugated system
Mechanism of Action
The mechanism of action of 2-cyano-3-(4-ethoxyphenyl)prop-2-enoic Acid involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ethoxyphenyl group can interact with hydrophobic regions of proteins, potentially affecting their function. The compound’s conjugated system allows it to participate in electron transfer reactions, which can influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid
- 2-cyano-3-(4-dimethylaminophenyl)prop-2-enoic acid
- 2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
Uniqueness
2-cyano-3-(4-ethoxyphenyl)prop-2-enoic Acid is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or other molecules are required .
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(E)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15/h3-7H,2H2,1H3,(H,14,15)/b10-7+ |
InChI Key |
MYBMSWJVQCPVJH-JXMROGBWSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)O |
Origin of Product |
United States |
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